molecular formula C9H9BrClN3O2S B13989326 N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide

N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide

Cat. No.: B13989326
M. Wt: 338.61 g/mol
InChI Key: IMCFAWQUNZCDHB-UHFFFAOYSA-N
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Description

N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal chemistry applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide typically involves a multi-step process. One common method starts with the regioselective bromination of 2,6-dichlorobenzonitrile, followed by cyclization with hydrazine to form the indazole core .

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. The process involves large-scale reactions with careful control of temperature, pressure, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Mechanism of Action

The mechanism of action of N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-Bromo-4-chloro-1-methyl-1H-indazol-3-yl)methanesulfonamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its methanesulfonamide group, in particular, enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H9BrClN3O2S

Molecular Weight

338.61 g/mol

IUPAC Name

N-(7-bromo-4-chloro-1-methylindazol-3-yl)methanesulfonamide

InChI

InChI=1S/C9H9BrClN3O2S/c1-14-8-5(10)3-4-6(11)7(8)9(12-14)13-17(2,15)16/h3-4H,1-2H3,(H,12,13)

InChI Key

IMCFAWQUNZCDHB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2C(=N1)NS(=O)(=O)C)Cl)Br

Origin of Product

United States

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